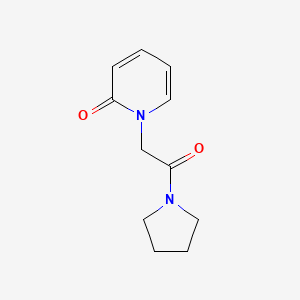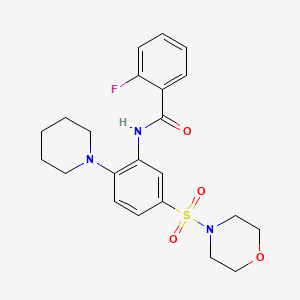
2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound was first synthesized in the 1970s and has since undergone extensive research to determine its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has been shown to activate the immune system and induce the production of cytokines, such as tumor necrosis factor alpha (TNF-α), which can lead to tumor cell death. 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has also been shown to disrupt the tumor vasculature, leading to reduced blood flow to the tumor and subsequent tumor cell death.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has been shown to have a number of biochemical and physiological effects, including the induction of cytokine production, the disruption of the tumor vasculature, and the activation of the immune system. 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide is that it has been shown to be effective in preclinical studies, suggesting that it may have potential as a cancer treatment. However, 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has also been shown to have limitations, including its poor solubility and potential toxicity at high doses.
Orientations Futures
There are a number of future directions for research on 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide, including the development of more effective formulations and delivery methods, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its potential use in other diseases, such as autoimmune disorders. Additionally, further research is needed to determine the optimal dosing and administration of 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide for maximum therapeutic benefit.
Méthodes De Synthèse
2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide can be synthesized through a multi-step process involving the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with acetic anhydride, followed by oxidation with potassium permanganate and subsequent reaction with N-methylamine. The resulting product is purified through recrystallization to yield 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide.
Applications De Recherche Scientifique
2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has been studied extensively for its potential use as an anti-cancer agent. In preclinical studies, 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has been shown to induce tumor necrosis and inhibit tumor growth in various types of cancer, including lung, breast, and colon cancer. 2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide has also been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-12(14)8-9-5-6-10-3-2-4-11(10)7-9/h5-7H,2-4,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOICGRHCKIXOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(2-Methylimidazol-1-yl)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499628.png)











